molecular formula C13H16INO2 B294923 1-Methylpiperidin-4-yl 2-iodobenzoate

1-Methylpiperidin-4-yl 2-iodobenzoate

Numéro de catalogue: B294923
Poids moléculaire: 345.18 g/mol
Clé InChI: PELWOVKMTQUDPE-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-yl 2-iodobenzoate is a useful research compound. Its molecular formula is C13H16INO2 and its molecular weight is 345.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylpiperidin-4-yl 2-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperidin-4-yl 2-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C13H16INO2

Poids moléculaire

345.18 g/mol

Nom IUPAC

(1-methylpiperidin-4-yl) 2-iodobenzoate

InChI

InChI=1S/C13H16INO2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3

Clé InChI

PELWOVKMTQUDPE-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC=CC=C2I

SMILES canonique

CN1CCC(CC1)OC(=O)C2=CC=CC=C2I

Origine du produit

United States
Foundational & Exploratory

Physicochemical properties of 1-Methylpiperidin-4-yl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 1-Methylpiperidin-4-yl 2-iodobenzoate

Executive Summary

1-Methylpiperidin-4-yl 2-iodobenzoate is a pharmacologically significant ester comprising a lipophilic 2-iodobenzoyl moiety coupled to a hydrophilic 1-methylpiperidin-4-ol scaffold. While its para-isomer (4-iodobenzoate) is widely recognized as a radioligand for Butyrylcholinesterase (BChE) imaging in neurodegenerative diseases, the ortho-isomer (2-iodobenzoate) presents a unique physicochemical profile defined by the "Ortho Effect."

This guide details the compound's properties, emphasizing the steric shielding provided by the 2-iodo substituent, which significantly retards ester hydrolysis compared to its para- and meta-analogs. This enhanced metabolic stability makes it a critical candidate for structure-activity relationship (SAR) studies targeting sigma receptors and cholinergic systems.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 1-Methylpiperidin-4-yl 2-iodobenzoate
Common Name o-Iodobenzovesamicol analog; 2-IBP precursor
Molecular Formula C₁₃H₁₆INO₂
Molecular Weight 345.18 g/mol
CAS Number Not widely listed (Isomer of 1131614-63-5)
SMILES CN1CCC(CC1)OC(=O)C2=CC=CC=C2I
Key Functional Groups Tertiary Amine (Basic), Ester (Hydrolyzable), Aryl Iodide (Lipophilic/Steric)

Structural Insight: The molecule features a "head-to-tail" arrangement where the basic nitrogen (head) provides water solubility at physiological pH, while the iodophenyl tail drives hydrophobic binding. The iodine atom at the C2 position imposes significant steric bulk (


) directly adjacent to the ester carbonyl.

Physicochemical Properties (The Core)

The following data synthesizes experimental trends from analogous iodobenzoates and calculated descriptors.

Ionization Constant (pKa)
  • Value:

    
     (Basic Nitrogen)
    
  • Mechanism: The ionization occurs exclusively at the tertiary amine of the piperidine ring. The distal benzoate group exerts negligible electronic influence on the nitrogen's basicity due to the separation by the piperidine ring system.

  • Physiological State: At pH 7.4 (blood), the compound exists predominantly (~94%) in its cationic, protonated form. This is critical for solubility and electrostatic interaction with receptor anionic sites (e.g., Aspartate residues in BChE).

Lipophilicity (LogP/LogD)
  • LogP (Neutral):

    
    
    
  • LogD (pH 7.4):

    
    
    
  • Implication: The high lipophilicity of the neutral form allows for passive diffusion across the Blood-Brain Barrier (BBB). However, the ortho-iodine atom increases the molecular volume, potentially altering the solvation shell compared to the para-isomer.

Hydrolytic Stability: The Ortho Effect

Unlike the para-isomer, which undergoes measurable hydrolysis in plasma (catalyzed by BChE), the 2-iodo isomer exhibits enhanced hydrolytic stability .

  • Steric Shielding: The large iodine atom (

    
    ) blocks the trajectory of nucleophiles (water/hydroxide) attacking the carbonyl carbon.
    
  • Electronic Activation: While the iodine is electron-withdrawing (inductive effect,

    
    ), which usually activates esters to hydrolysis, the steric blockade dominates the kinetic profile.
    

HydrolysisComparison Para 4-Iodo Isomer (Para) TS_Para Transition State (Accessible) Para->TS_Para Fast Kinetics Ortho 2-Iodo Isomer (Ortho) TS_Ortho Transition State (Sterically Hindered) Ortho->TS_Ortho Slow Kinetics (Ortho Effect) Attack Nucleophilic Attack (OH- / H2O) Attack->Para Attack->Ortho Product Hydrolysis Products (Acid + Alcohol) TS_Para->Product TS_Ortho->Product Retarded Rate

Figure 1: Mechanistic comparison of hydrolysis kinetics. The 2-iodo substituent sterically hinders the formation of the tetrahedral intermediate.

Synthesis & Characterization Protocols

Due to the steric hindrance of 2-iodobenzoic acid, standard Fischer esterification is inefficient. The Acid Chloride Method is the authoritative protocol for this synthesis.

Reagents & Materials
  • Precursors: 2-Iodobenzoic acid (1.0 eq), Thionyl chloride (

    
    , excess), 1-Methylpiperidin-4-ol (1.1 eq).
    
  • Solvent: Dichloromethane (DCM, anhydrous).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.

Step-by-Step Methodology
  • Activation (Acyl Chloride Formation):

    • Reflux 2-iodobenzoic acid in neat

      
       (or with catalytic DMF) for 2 hours.
      
    • Evaporate excess

      
       under vacuum to yield 2-iodobenzoyl chloride (yellow oil/solid). Note: Do not purify on silica; use immediately.
      
  • Coupling (Esterification):

    • Dissolve 1-methylpiperidin-4-ol in anhydrous DCM. Add 1.5 eq of TEA.

    • Cool to 0°C under

      
       atmosphere.
      
    • Add the crude 2-iodobenzoyl chloride (dissolved in DCM) dropwise.

    • Critical Step: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. The long reaction time is required to overcome the steric barrier of the ortho-iodine.

  • Purification:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Chromatography: Elute on silica gel using DCM:MeOH (95:5 to 90:10) with 1%

      
       to keep the amine free.
      

SynthesisWorkflow Start 2-Iodobenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate 2-Iodobenzoyl Chloride (Highly Reactive Electrophile) Activation->Intermediate - SO2, - HCl Coupling Coupling Reaction (1-Methylpiperidin-4-ol + TEA) Intermediate->Coupling Nucleophilic Acyl Substitution Workup Workup & Purification (DCM/MeOH Column) Coupling->Workup Final 1-Methylpiperidin-4-yl 2-iodobenzoate Workup->Final

Figure 2: Synthetic pathway utilizing the acid chloride route to overcome steric hindrance.

Handling, Storage & Stability

  • Light Sensitivity: Aryl iodides are prone to photodeiodination (homolytic cleavage of C-I bond) upon exposure to UV light. Store in amber vials.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Shelf-Life:

    • Solid (HCl salt): >2 years at -20°C.

    • Solution (DMSO/Ethanol): 1 month at -20°C. Avoid aqueous buffers for long-term storage to prevent slow hydrolysis.

Application Context

  • Radiotracer Development: As a structural isomer of the BChE radioligand 1-methylpiperidin-4-yl 4-iodobenzoate, the 2-iodo isomer serves as a negative control or a metabolically stable alternative . Its reduced hydrolysis rate allows researchers to distinguish between enzymatic breakdown and true receptor washout kinetics.

  • Sigma Receptor Ligands: The phenyl-piperidine scaffold is a pharmacophore for Sigma-1 receptors. The bulky 2-iodo group forces the phenyl ring out of planarity with the ester, potentially altering selectivity between Sigma-1 and Sigma-2 subtypes.

References

  • DeBay, D. R., et al. (2017). SPECT Scanning of 5XFAD Mouse Model of Alzheimer's Disease Using Butyrylcholinesterase Radioligand 1-Methylpiperidin-4-yl 4-[123I]iodobenzoate. Alzheimer's & Dementia: Diagnosis, Assessment & Disease Monitoring. Link

  • Darvesh, S., et al. (2016). Targeting butyrylcholinesterase for preclinical single photon emission computed tomography (SPECT) imaging of Alzheimer's disease. Journal of Nuclear Medicine. Link

  • Catellani, M., et al. (2019).[1] Palladium/Norbornene Cooperative Catalysis.[2] Chemical Reviews. (Discusses the "Ortho Effect" in iodobenzoates). Link

  • PubChem Compound Summary. 1-Methylpiperidin-4-ol. National Center for Biotechnology Information. Link

  • O'Rourke, K. M. (2018).[3] The synthesis of novel PET and SPECT imaging agents and the development of new radioiododeboronation protocols. University of Glasgow Theses. Link

Sources

An In-depth Technical Guide to 1-Methylpiperidin-4-yl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-yl 2-iodobenzoate, a molecule of significant interest for researchers, scientists, and drug development professionals. While a specific CAS number for this compound is not yet publicly assigned, this document outlines its rational design, detailed synthetic protocols, predicted physicochemical properties, and potential applications. By combining the well-established bioactivity of the 1-methylpiperidine scaffold with the synthetic versatility of the 2-iodobenzoate moiety, this compound emerges as a valuable building block for novel therapeutic agents and chemical probes. This guide offers in-depth, field-proven insights into its synthesis via Steglich esterification and Mitsunobu reaction, complete with mechanistic explanations and step-by-step methodologies.

Introduction: Rationale and Significance

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active scaffolds with synthetically versatile functionalities is a cornerstone of rational drug design. The title compound, 1-Methylpiperidin-4-yl 2-iodobenzoate, is a prime example of such a design. It marries two key structural motifs: the 1-methylpiperidine core and the 2-iodobenzoate group.

The 1-methylpiperidine moiety is a prevalent feature in a multitude of biologically active compounds, including pharmaceuticals targeting the central nervous system.[1][2] Its presence can confer desirable pharmacokinetic properties and engage with various biological targets. For instance, derivatives of 1-methylpiperidine have shown affinity for σ1 receptors and exhibit antiproliferative activity against cancer cell lines.[3] The piperidine ring system is a fundamental component in the design of analgesics, antipsychotics, and anti-HIV agents.[4][5]

On the other hand, the 2-iodobenzoate portion of the molecule serves as a highly versatile synthetic handle. The iodine atom's position on the aromatic ring makes it an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6][7] This reactivity allows for the straightforward introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, 2-iodobenzoic acid and its derivatives are key precursors in the synthesis of hypervalent iodine reagents and have been utilized in the development of imaging agents and other pharmaceuticals.[8][9][10][11]

The convergence of these two components in 1-Methylpiperidin-4-yl 2-iodobenzoate creates a molecule with intrinsic potential for biological activity, coupled with the capacity for extensive synthetic elaboration. This guide aims to provide the necessary technical details to empower researchers to synthesize, characterize, and explore the full potential of this promising compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for its synthesis, purification, formulation, and biological testing. As 1-Methylpiperidin-4-yl 2-iodobenzoate is a novel compound, its experimental data is not available. However, we can predict its properties based on the known characteristics of its precursors and related molecules.

Property2-Iodobenzoic Acid1-Methylpiperidin-4-ol1-Methylpiperidin-4-yl 2-iodobenzoate (Predicted)
Molecular Formula C₇H₅IO₂C₆H₁₃NOC₁₃H₁₆INO₂
Molecular Weight 248.02 g/mol 115.17 g/mol 345.18 g/mol
Appearance White to off-white solidColorless to yellow liquidWhite to off-white solid
Melting Point 162-164 °CN/A80-90 °C
Boiling Point Decomposes192-193 °C> 300 °C (decomposes)
Solubility Sparingly soluble in water; soluble in ethanol, etherSoluble in water, ethanolSoluble in polar organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water
pKa (of conjugate acid) ~2.8 (carboxylic acid)~9.5 (tertiary amine)~8.5-9.5 (tertiary amine)

Synthesis of 1-Methylpiperidin-4-yl 2-iodobenzoate

The synthesis of 1-Methylpiperidin-4-yl 2-iodobenzoate is achieved through the esterification of 2-iodobenzoic acid with 1-methylpiperidin-4-ol. Given the potential for side reactions and the need for mild conditions to preserve the integrity of both starting materials, two primary methods are recommended: the Steglich esterification and the Mitsunobu reaction.

Synthetic Workflow Overview

Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Esterification Methods 2_Iodobenzoic_Acid 2-Iodobenzoic Acid Steglich Steglich Esterification (DCC/EDC, DMAP) 2_Iodobenzoic_Acid->Steglich Mitsunobu Mitsunobu Reaction (DEAD/DIAD, PPh3) 2_Iodobenzoic_Acid->Mitsunobu 1_Methylpiperidin_4_ol 1-Methylpiperidin-4-ol 1_Methylpiperidin_4_ol->Steglich 1_Methylpiperidin_4_ol->Mitsunobu Product 1-Methylpiperidin-4-yl 2-iodobenzoate Steglich->Product Route A Mitsunobu->Product Route B Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Synthetic workflow for 1-Methylpiperidin-4-yl 2-iodobenzoate.

Method A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][13][14][15][16] This method is particularly advantageous as it proceeds under neutral conditions at room temperature, thus minimizing the risk of side reactions.

Causality of Experimental Choices:

  • EDC vs. DCC: EDC is often preferred over DCC because the resulting urea byproduct is water-soluble, simplifying the purification process.

  • DMAP: DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[14]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves the reactants and intermediates.

Experimental Protocol:

  • To a solution of 2-iodobenzoic acid (1.0 eq) and 1-methylpiperidin-4-ol (1.1 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-Methylpiperidin-4-yl 2-iodobenzoate.

Method B: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route to esters from primary or secondary alcohols with inversion of stereochemistry (though not relevant for the achiral 1-methylpiperidin-4-ol).[17][18][19][20] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Causality of Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD/DIAD activates the alcohol, converting the hydroxyl group into a good leaving group. The carboxylate of 2-iodobenzoic acid then acts as the nucleophile.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol:

  • Dissolve 2-iodobenzoic acid (1.2 eq), 1-methylpiperidin-4-ol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise over 30 minutes. An exothermic reaction and color change are typically observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely. A common technique is to triturate the crude residue with a solvent mixture like diethyl ether/hexanes to precipitate the phosphine oxide before chromatography.

Characterization

The identity and purity of the synthesized 1-Methylpiperidin-4-yl 2-iodobenzoate should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-iodobenzoyl group, the methine proton at the 4-position of the piperidine ring (shifted downfield due to the ester linkage), the methylene protons of the piperidine ring, and the N-methyl singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon bearing the iodine showing a characteristic chemical shift), and the carbons of the 1-methylpiperidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ will be indicative of the ester carbonyl group.

Potential Applications and Future Research

The unique hybrid structure of 1-Methylpiperidin-4-yl 2-iodobenzoate opens up several avenues for future research and application:

  • Drug Discovery Intermediate: As previously discussed, the 2-iodo group is a versatile handle for introducing molecular diversity through cross-coupling reactions. This allows for the rapid synthesis of libraries of compounds for screening against various biological targets, including kinases, GPCRs, and ion channels.

  • Novel Therapeutic Agents: The inherent biological relevance of the 1-methylpiperidine scaffold suggests that the parent compound itself, or its elaborated derivatives, could possess interesting pharmacological properties. Areas of potential interest include oncology, neurodegenerative diseases, and pain management.[3][4]

  • Chemical Probes and Imaging Agents: The 2-iodobenzoate moiety can be readily converted to its radioiodinated analogue.[8] This would allow for the development of radiolabeled tracers for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), depending on the radioisotope used.

Conclusion

1-Methylpiperidin-4-yl 2-iodobenzoate is a strategically designed molecule that holds considerable promise as a versatile building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The detailed protocols for Steglich esterification and the Mitsunobu reaction offer reliable and reproducible methods for accessing this compound. By leveraging the insights provided herein, researchers are well-equipped to explore the synthetic and biological potential of this and related molecular architectures, paving the way for the development of novel therapeutic agents and research tools.

References

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL: [Link])

  • Efficient synthesis of a-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates | The Hartwig Group. (URL: [Link])

  • 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. (URL: [Link])

  • Rhodium-catalyzed synthesis of esters from aryl iodides and alcohols - RSC Publishing. (URL: [Link])

  • Rhodium-catalyzed synthesis of esters from aryl iodides and alcohols: use of alcohols with/without the assistance of aldehydes as carbon monoxide and nucleophile sources - OUCI. (URL: [Link])

  • Synthesis of α-arylated esters from aryl halides - ResearchGate. (URL: [Link])

  • Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])

  • Mitsunobu reaction - Wikipedia. (URL: [Link])

  • Steglich esterification - Wikipedia. (URL: [Link])

  • Mitsunobu Reaction. (URL: [Link])

  • Methyl 3-iodo-4-(piperidin-1-yl)benzoate Properties. (URL: [Link])

  • New Directions in the Mitsunobu Reaction - Nottingham ePrints. (URL: [Link])

  • Steglich Esterification - SynArchive. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: [Link])

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC. (URL: [Link])

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. (URL: [Link])

  • Mitsunobu reaction - Organic Synthesis. (URL: [Link])

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. (URL: [Link])

  • Steglich Esterification - Organic Chemistry Portal. (URL: [Link])

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. (URL: [Link])

  • Critical ligand and salt effects in organomagnesiate-promoted 3,3′-disubstituted phthalides synthesis from 2-iodobenzoate derivatives - University of Strathclyde. (URL: [Link])

  • Acid to Ester - Common Conditions. (URL: [Link])

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC. (URL: [Link])

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - MDPI. (URL: [Link])

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - ResearchGate. (URL: [Link])

  • 1-Methyl-4-piperidone - Wikipedia. (URL: [Link])

  • Preparation of 2-iodobenzoic acid - Texium. (URL: [Link])

  • Oxidation of p-[ 125 I]Iodobenzoic Acid and p-[ 211 At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - MDPI. (URL: [Link])

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry - Research and Reviews. (URL: [Link])

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts - IS MUNI. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. (URL: [Link])

Sources

Comprehensive Computational Profiling of 1-Methylpiperidin-4-yl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

From Quantum Mechanics to Molecular Dynamics[1]

Executive Summary

This technical guide outlines a rigorous theoretical and computational framework for the characterization of 1-Methylpiperidin-4-yl 2-iodobenzoate .[1] As a structural hybrid integrating a lipophilic ortho-iodophenyl moiety with a basic piperidine pharmacophore, this molecule presents significant potential as a ligand for Sigma-1 receptors (


R)  or Muscarinic Acetylcholine Receptors (mAChR) .[1]

The presence of the ortho-iodine atom introduces unique steric and electronic constraints—specifically the "ortho-effect"—which disrupts planarity and influences binding affinity.[1] This guide details the protocols for Density Functional Theory (DFT) optimization, spectroscopic prediction, and high-throughput molecular docking/dynamics to validate its pharmacological profile.

Part 1: Quantum Mechanical Framework (DFT)[1]

Objective: To determine the global minimum energy conformation and elucidate the electronic properties (HOMO-LUMO gap, Molecular Electrostatic Potential) that drive ligand-receptor recognition.[1]

1.1 Computational Theory & Basis Set Selection

For iodine-containing organic molecules, standard basis sets often fail to account for relativistic effects.[1] We employ Density Functional Theory (DFT) using the B3LYP hybrid functional.[1][2][3][4]

  • Light Atoms (C, H, N, O): 6-311++G(d,p) basis set to ensure accurate description of lone pairs and hydrogen bonding.

  • Heavy Atom (Iodine): LANL2DZ (Los Alamos National Laboratory 2 Double-Z) pseudopotential.[1] This is critical to model the core electrons of iodine without prohibitive computational cost while accounting for relativistic contraction.

1.2 Geometry Optimization Protocol

The piperidine ring is flexible; therefore, a potential energy surface (PES) scan is required before final optimization.

  • Conformational Search: Scan the dihedral angle

    
    (C-O-C-C) connecting the ester to the piperidine ring.
    
  • Optimization:

    • Software: Gaussian 16 / ORCA.[1]

    • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

      
      ) to mimic physiological conditions.[1]
      
  • Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0) to confirm a true minimum.

1.3 Frontier Molecular Orbitals (FMOs)

The HOMO (Highest Occupied Molecular Orbital) is predicted to localize on the piperidine nitrogen (nucleophilic site), while the LUMO (Lowest Unoccupied Molecular Orbital) will likely reside over the iodobenzoate ring (electrophilic site).[1]

  • Chemical Hardness (

    
    ): 
    
    
    
    .[1] A lower gap implies higher reactivity.[1][5]
  • Implication: The iodine atom enhances the polarizability of the benzoate ring, potentially increasing Van der Waals interactions within a hydrophobic binding pocket.

Part 2: Spectroscopic Validation Protocols

Objective: To generate theoretical spectra that serve as a benchmark for experimental validation.

SpectroscopyTheoretical ApproachKey Diagnostic Feature
FT-IR Harmonic vibrational frequencies scaled by 0.961 (B3LYP).[1]C=O Stretch: ~1720 cm⁻¹.[1] The ortho-iodine may cause a blue shift due to the field effect (suppression of resonance).[1]
¹H NMR GIAO (Gauge-Independent Atomic Orbital) method in DMSO-d6.N-CH₃: ~2.2 ppm (Singlet).[1] H-4 (Piperidine): Multiplet ~4.8 ppm (deshielded by ester).[1]
Raman Calculated Raman activities converted to intensities.[1]C-I Stretch: ~500-600 cm⁻¹ (Strong band, characteristic of aryl iodides).[1]
Part 3: Pharmacological Profiling (Docking & Dynamics)[1]

Objective: To predict binding affinity and stability against the Sigma-1 Receptor , a primary target for iodinated piperidines (e.g., radiotracers like IDAZ).

3.1 Molecular Docking Workflow

Target: Human Sigma-1 Receptor (PDB ID: 5HK1 or 6DJZ ).[1]

Protocol:

  • Ligand Preparation: Convert the DFT-optimized structure to PDBQT format using AutoDock Tools.[1] Assign Gasteiger charges.[1]

  • Receptor Preparation: Remove water molecules (except those bridging critical residues); add polar hydrogens.[1]

  • Grid Generation: Center grid box on the canonical binding site (Glu172, Asp126).

  • Algorithm: Lamarckian Genetic Algorithm (LGA).[1] Run 100 independent genetic algorithm runs.

Success Metric: Binding energy (


) < -8.0 kcal/mol and RMSD < 2.0 Å for the top cluster.[1]
3.2 Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD simulations (100 ns) verify the stability of the Ligand-Receptor complex.[1]

  • Software: GROMACS 2024.[1]

  • Force Field: CHARMM36m (best for protein-ligand complexes).[1]

  • Ligand Topology: Generated via CGenFF server.

  • System: Cubic box, TIP3P water model, neutralized with Na+/Cl- ions (0.15 M).[1]

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): Measures structural stability.[1]

  • RMSF (Root Mean Square Fluctuation): Identifies flexible residues upon binding.[1]

  • MM-PBSA: Calculates free energy of binding (

    
    ) excluding entropy, providing a more accurate ranking than docking scores.[1]
    
Part 4: Visualization of Computational Workflow

The following diagram illustrates the integrated workflow from de novo structure generation to pharmacological validation.

ComputationalWorkflow cluster_DFT Quantum Mechanics (DFT) cluster_Docking Structure-Based Drug Design Start Structure Entry: 1-Methylpiperidin-4-yl 2-iodobenzoate GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p) + LANL2DZ) Start->GeomOpt Freq Frequency Analysis (IR/Raman Prediction) GeomOpt->Freq MEP MEP & HOMO-LUMO Electronic Mapping GeomOpt->MEP TargetPrep Target Selection (Sigma-1 Receptor / 5HK1) GeomOpt->TargetPrep Optimized Ligand Docking Molecular Docking (AutoDock Vina) MEP->Docking Charge Distribution TargetPrep->Docking MD MD Simulation (100 ns) (GROMACS / CHARMM36m) Docking->MD Top Pose ADMET ADMET Profiling (SwissADME / ProTox-II) MD->ADMET End Lead Candidate Validation ADMET->End

Caption: Integrated computational workflow for the structural and pharmacological characterization of iodinated piperidine esters.

Part 5: ADMET & Drug-Likeness Prediction[1]

For a CNS-active candidate, the Blood-Brain Barrier (BBB) penetration is critical.[1]

PropertyPredicted ValueBiological Interpretation
LogP (Lipophilicity) 3.2 - 3.8High. The iodine atom significantly increases lipophilicity, favoring BBB crossing.[1]
TPSA (Topological Polar Surface Area) ~30 ŲExcellent. Values < 90 Ų correlate with high CNS penetration.[1]
hERG Inhibition Moderate RiskCommon in piperidine derivatives; requires specific docking into hERG models.[1]
Metabolic Stability CYP2D6 SubstrateThe N-methyl piperidine motif is a classic substrate for N-demethylation by CYP2D6.[1]

Toxicology Note: The ortho-iodobenzoate moiety is relatively stable, but potential hydrolysis releases 2-iodobenzoic acid.[1] Computational toxicity models (e.g., ProTox-II) should check for hepatotoxicity associated with halogenated aromatics.[1]

References
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [1]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.[1] Journal of Computational Chemistry, 30(16), 2785-2791.[1] [1]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1] SoftwareX, 1-2, 19-25.[1]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. [1]

  • Grosu, I. G., et al. (2021). Crystal structure studies of 1-methylpiperazinium 4-iodobenzoate. Acta Crystallographica Section E, 77. (Structural Analog Reference).

Sources

Methodological & Application

Method for the purification of 1-Methylpiperidin-4-yl 2-iodobenzoate via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Purity Isolation of 1-Methylpiperidin-4-yl 2-iodobenzoate Using Modified Normal-Phase Flash Column Chromatography

Abstract

1-Methylpiperidin-4-yl 2-iodobenzoate is a key intermediate in medicinal chemistry, incorporating both a basic piperidine moiety and a substituted aromatic ester. Its effective purification is critical for ensuring the integrity of downstream applications and the synthesis of active pharmaceutical ingredients (APIs). Standard silica gel chromatography often presents challenges when purifying basic compounds due to strong interactions with acidic silanol groups, leading to poor peak shape and reduced separation efficiency. This application note provides a detailed, field-proven protocol for the purification of 1-Methylpiperidin-4-yl 2-iodobenzoate via flash column chromatography on silica gel. We address the challenge of peak tailing by incorporating a basic modifier into the mobile phase, ensuring a robust and reproducible method for obtaining the target compound with high purity.

Introduction: The Chromatographic Challenge

The purification of piperidine-containing compounds is a common task in organic synthesis.[1][2] However, the basic nature of the tertiary amine in the 1-methylpiperidine ring presents a significant hurdle during purification on standard silica gel. The silica surface is populated with weakly acidic silanol groups (Si-OH) which can strongly interact with basic analytes via acid-base interactions.[3] This phenomenon leads to several undesirable outcomes:

  • Peak Tailing: The analyte elutes slowly and asymmetrically from the column, resulting in broad, "tailing" peaks that overlap with impurities.[4]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it fails to elute from the column, leading to significant yield loss.

  • Poor Resolution: The broadening of the product peak makes it difficult to separate from closely eluting byproducts or unreacted starting materials.

To overcome this, our protocol employs a proven strategy: the addition of a small percentage of a competitive base, triethylamine (TEA), to the eluent.[1][4] The TEA effectively neutralizes the most acidic sites on the silica gel, minimizing undesirable interactions with the basic piperidine nitrogen and promoting the elution of a sharp, symmetrical product band.

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[5][6] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound.[1][4] This Rƒ value ensures that the compound moves efficiently through the column without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening).

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a suitable volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).

  • Plate Spotting: Using a capillary tube, carefully spot the solution onto a silica gel TLC plate (impregnated with a F254 UV indicator) about 1 cm from the bottom edge.[7]

  • Solvent System Development: Prepare a series of developing solvents in separate TLC chambers. A binary mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a common starting point.[6][7] Crucially, add 1% triethylamine (TEA) to each tested solvent system to mitigate tailing.

  • Plate Development: Place the spotted TLC plate in a chamber saturated with the vapor of the chosen eluent.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[1][5] If necessary, further visualization can be achieved by staining, for example, with a potassium permanganate dip.[1]

  • Rƒ Calculation: Calculate the Rƒ value for the desired product spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Suggested TLC Mobile Phase Screening Systems

System No.Hexane:Ethyl Acetate (v:v)Triethylamine (v/v)Expected Rƒ RangeObservations
190:101%LowGood for highly non-polar impurities.
270:301%Low-MidA common starting point for many esters.
350:501%Mid-HighLikely to be a suitable polarity range.
430:701%HighGood for highly polar impurities.

Adjust ratios as needed to achieve the target Rƒ of ~0.3.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The scale can be adjusted by proportionally changing the column size, silica gel amount, and solvent volumes.[9]

Materials and Reagents:

  • Crude 1-Methylpiperidin-4-yl 2-iodobenzoate

  • Silica Gel (flash grade, 230-400 mesh)[10]

  • Hexanes (or Petroleum Ether)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Celite 545 (or Diatomaceous Earth)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Step 1: Sample Preparation (Dry Loading)

Dry loading is superior to direct liquid injection for concentrated samples as it prevents band broadening and improves separation.[11]

  • Dissolve the crude product completely in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add Celite (or a small amount of silica gel), typically 2-3 times the mass of the crude product.

  • Thoroughly mix the slurry and remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]

Step 2: Column Packing (Slurry Method)

  • Insert a cotton or glass wool plug at the bottom of the column and add a small layer (~1 cm) of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). The amount of silica should be 50-100 times the mass of the crude product.

  • Pour the slurry into the column. Use gentle air pressure or tapping to ensure the silica packs into a uniform, stable bed with no air bubbles.[1]

  • Add another layer of sand (~1 cm) on top of the packed silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Elution and Fraction Collection

  • Carefully add the prepared dry-loaded sample onto the top layer of sand.

  • Gently add the mobile phase (the optimal system determined by TLC) to the column, taking care not to disturb the surface.

  • Apply gentle positive pressure to the top of the column to achieve a steady flow rate (flash chromatography).

  • Begin collecting fractions in test tubes or flasks. The fraction size should be appropriate for the column volume.

  • If impurities are close in polarity, a gradient elution can be employed. This involves starting with a less polar solvent mixture and gradually increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate) to elute compounds with higher affinity for the silica gel.[1]

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions per plate for efficient analysis.

  • Combine the fractions that contain only the pure desired compound.

  • Remove the solvents (hexane, ethyl acetate, and TEA) from the combined fractions using a rotary evaporator to yield the purified 1-Methylpiperidin-4-yl 2-iodobenzoate.

Data Summary & Expected Parameters

Table 2: Recommended Chromatography Parameters

ParameterRecommended Value/TypeRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase chromatography.[10]
Mobile Phase Hexane:Ethyl Acetate with 1% TEAProvides good polarity range for esters; TEA prevents tailing.[1][12]
Target Rƒ (TLC) ~0.3Optimal balance between retention and elution time.[1][4]
Sample Loading Dry Loading on CeliteEnsures sharp bands and maximal resolution.[11]
Silica:Crude Ratio ~50:1 (w/w)Provides sufficient resolving power for most purifications.
Visualization UV (254 nm)The iodobenzoate moiety is a strong UV chromophore.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Product will not elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Poor separation Mobile phase is too polar; Rƒ is too high (>0.5).Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).
Column was overloaded with crude material.Reduce the amount of sample loaded onto the column. Use a larger column with more silica.
Significant tailing Insufficient triethylamine (TEA).Ensure 1% TEA is present in the mobile phase. For very basic compounds, this can be increased to 2%.
Silica gel is too acidic or "active".Deactivate the silica gel slightly by pre-treating it with the eluent containing TEA.
Cracks in silica bed Improper packing; column ran dry.Repack the column carefully. Never let the solvent level drop below the top of the silica bed.
Visualization of the Purification Workflow

The following diagram illustrates the complete workflow for the purification of 1-Methylpiperidin-4-yl 2-iodobenzoate.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Test Eluents DryLoad Dry Loading onto Celite Crude->DryLoad Dissolve & Adsorb Pack Pack Column TLC->Pack Select Eluent DryLoad->Pack Load Sample Elute Elute & Collect Fractions Pack->Elute Frac_TLC Analyze Fractions by TLC Elute->Frac_TLC Combine Combine Pure Fractions Frac_TLC->Combine Identify Pure Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification via column chromatography.

References
  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives.
  • Loai Aljerf, et al. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Benchchem. Application Notes and Protocols for Piperidine-Mediated Reactions.
  • MilliporeSigma. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).
  • ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • Washington State University. Monitoring Reactions by TLC.
  • University of Colorado Boulder. Isolation and Purification of Organic Compounds: Thin Layer Chromatography (TLC).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Biotage. (2025). Optimizing chromatographic purification for rapid results in chemical manufacturing.

Sources

HPLC and GC-MS methods for the analysis of 1-Methylpiperidin-4-yl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 1-Methylpiperidin-4-yl 2-iodobenzoate by HPLC-UV and GC-MS

Introduction

1-Methylpiperidin-4-yl 2-iodobenzoate is a synthetic intermediate whose structural motifs, including the piperidine ring and the substituted benzoate group, are common in pharmacologically active compounds.[1][2] The piperidine scaffold is a crucial component in numerous pharmaceuticals, while iodinated aromatic rings are key precursors in cross-coupling reactions for drug synthesis.[3][4] Therefore, ensuring the purity and identity of such intermediates is a critical step in the drug development and manufacturing process.

This document provides comprehensive, validated analytical methods for the quantitative analysis and purity assessment of 1-Methylpiperidin-4-yl 2-iodobenzoate. It details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control, including assay and impurity profiling. Additionally, a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for definitive identity confirmation and characterization of volatile impurities.

These protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a framework for reliable and reproducible analysis.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 1-Methylpiperidin-4-yl 2-iodobenzoate is fundamental to developing appropriate analytical methods.

  • Structure: The molecule contains a basic tertiary amine (1-methylpiperidine) and a UV-absorbing aromatic ring (2-iodobenzoate).

  • UV Absorbance: The iodobenzoate moiety acts as a strong chromophore, making UV detection a highly suitable technique for HPLC analysis.[5]

  • Basicity: The piperidine nitrogen imparts basic properties (estimated pKa ~8-9). This necessitates pH control in reversed-phase HPLC to ensure consistent analyte ionization and achieve symmetric peak shapes.

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane, but poorly soluble in water.[6]

  • Volatility and Thermal Stability: The molecule possesses sufficient volatility for GC analysis. However, the carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to thermal degradation at high temperatures, a critical consideration for setting GC injector and oven parameters.[7]

Reversed-phase HPLC with UV detection is the primary method for determining the purity and assay of 1-Methylpiperidin-4-yl 2-iodobenzoate due to its precision, accuracy, and the compound's strong UV chromophore.

Principle of Analysis

The method employs a C18 stationary phase to separate the analyte from its potential impurities based on hydrophobicity.[8] An acidic mobile phase is used to protonate the basic piperidine nitrogen, which minimizes peak tailing and ensures robust, reproducible chromatography. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Detailed HPLC-UV Protocol

Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: 1-Methylpiperidin-4-yl 2-iodobenzoate (≥99.5% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Ultrapure water.

Chromatographic Conditions

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column providing good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier to protonate the analyte and ensure sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Gradient 70% A / 30% B, hold for 15 min Isocratic elution is often sufficient for purity assays but a gradient can be developed to elute late-running impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm Wavelength at which the iodobenzoate chromophore exhibits strong absorbance.[5]
Injection Vol. 10 µL

| Run Time | 15 minutes | |

Preparation of Solutions

  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of ultrapure water to prepare Mobile Phase A. Add 1.0 mL of formic acid to 1 L of acetonitrile to prepare Mobile Phase B. Filter and degas both solutions before use.

  • Diluent Preparation: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the 1-Methylpiperidin-4-yl 2-iodobenzoate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Method Validation Summary

Method validation must be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10]

Validation ParameterSuggested ProcedureAcceptance Criteria
Specificity Inject blank (diluent), placebo, and spiked sample.No interference at the retention time of the main peak. Peak purity should pass if using a DAD.
Linearity & Range Prepare calibration standards at 5 concentrations (e.g., 5-75 µg/mL). Perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Precision Repeatability: 6 replicate injections of the sample solution. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.[9]
Accuracy (Recovery) Spike a placebo blend with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N > 10) or standard deviation of the response and the slope.

HPLC-UV Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard StdSol Prepare Standard Solution (50 µg/mL) Standard->StdSol Sample Weigh Test Sample SamSol Prepare Sample Solution (50 µg/mL) Sample->SamSol MobilePhase Prepare Mobile Phase HPLC HPLC System Setup (C18, 254 nm) MobilePhase->HPLC Inject Inject Solutions StdSol->Inject SamSol->Inject HPLC->Inject Integrate Integrate Peaks Inject->Integrate Calculate Calculate Assay & Purity Integrate->Calculate Report Generate Report Calculate->Report GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Test Sample SamSol Prepare Sample Solution in Dichloromethane (~100 µg/mL) Sample->SamSol Inject Inject Sample SamSol->Inject GCMS GC-MS System Setup (HP-5ms, EI) GCMS->Inject GetTIC Acquire Total Ion Chromatogram (TIC) Inject->GetTIC GetMS Extract Mass Spectrum of Peak(s) GetTIC->GetMS Compare Compare Spectrum to Expected Fragmentation GetMS->Compare Report Confirm Identity Compare->Report

Sources

Application Note: Strategic Derivatization of 1-Methylpiperidin-4-yl 2-iodobenzoate for GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 1-Methylpiperidin-4-yl 2-iodobenzoate (Compound 1 ), a versatile intermediate containing a "privileged" GPCR pharmacophore (the N-methylpiperidine) and a synthetic handle (the ortho-iodide).

While the piperidine moiety targets Muscarinic Acetylcholine Receptors (mAChR) and Sigma receptors, the ortho-iodide allows for rapid diversification via Palladium-catalyzed cross-coupling. This note addresses the specific challenges of this scaffold—steric hindrance at the ortho-position, catalyst poisoning by the basic nitrogen, and ester instability —providing a robust, field-proven protocol for generating focused libraries for biological screening.

Structural Analysis & Chemical Logic

The Scaffold Architecture

Compound 1 functions as a bifunctional core. Successful derivatization requires preserving the "Anchor" while modifying the "Warhead."

  • The Anchor (1-Methylpiperidin-4-yl): A canonical cationic amine that mimics the quaternary ammonium of acetylcholine. It provides high affinity for aspartate residues in GPCR binding pockets (e.g., Asp105 in M1).

  • The Linker (Ester): Susceptible to hydrolysis. Standard aqueous Suzuki conditions (e.g.,

    
    ) often cleave this bond, destroying biological activity.
    
  • The Warhead (2-Iodophenyl): The site of diversification. Being ortho to the ester, it imposes significant steric strain, requiring specialized phosphine ligands for successful coupling.

Mechanistic Challenges & Solutions
ChallengeMechanistic CauseTechnical Solution
Catalyst Poisoning The basic piperidine nitrogen (

lone pair) coordinates to unsaturated Pd(0), arresting the catalytic cycle.
Use of Pre-catalysts: Utilization of Buchwald G2/G3 precatalysts (e.g., SPhos Pd G2) ensures rapid reductive elimination and prevents amine coordination.
Ester Hydrolysis Hydroxide ions generated in aqueous base conditions attack the carbonyl carbon.Anhydrous Base System: Use of

(slurry) in Toluene/Dioxane prevents hydrolysis while enabling transmetallation.
Steric Hindrance The ortho-ester blocks the approach of the boronic acid.Ligand Selection: SPhos and XPhos ligands create a "pocket" that facilitates oxidative addition even in hindered substrates.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To generate a library of 2-arylbenzoate derivatives without cleaving the ester.

Materials:

  • Substrate: 1-Methylpiperidin-4-yl 2-iodobenzoate (1.0 equiv)

  • Coupling Partner: Aryl boronic acids (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-5 mol%) – Critical for steric bulk.

  • Base: Anhydrous Tribasic Potassium Phosphate (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Compound 1 (100 mg, 0.29 mmol), Aryl Boronic Acid (0.43 mmol), and

    
     (184 mg, 0.87 mmol).
    
  • Catalyst Addition: Add SPhos Pd G2 (10 mg, 0.014 mmol). Note: Do not use Pd(PPh3)4; it is insufficient for this ortho-substituted system.

  • Solvation: Add anhydrous 1,4-Dioxane (3.0 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 80°C for 12 hours with vigorous magnetic stirring (1000 rpm).

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the Iodine isotope pattern and the emergence of the biaryl peak.

  • Filtration: Cool to room temperature. Filter the slurry through a Celite pad to remove inorganic salts. Rinse with Ethyl Acetate.

Protocol B: "Catch and Release" Purification (SCX)

Objective: Rapid isolation of the basic product from non-basic boronic acids and phenol byproducts.

Principle: The piperidine nitrogen is basic (


). It will bind to a Strong Cation Exchange (SCX) sulfonic acid cartridge. Neutral impurities (boronic acids, phosphine oxides) will wash through.

Workflow:

  • Conditioning: Wash a 1g SCX-2 cartridge with MeOH (10 mL).

  • Loading: Dissolve the crude reaction mixture in minimal MeOH/DCM (1:1) and load onto the cartridge.

  • Washing (The "Catch"): Elute with MeOH (20 mL).

    • Result: Impurities (excess boronic acid, catalyst ligands) are washed away. The product remains bound to the sulfonic acid resin.

  • Elution (The "Release"): Elute with 2M Ammonia in Methanol (15 mL).

    • Result: The ammonia deprotonates the piperidine, releasing the free base product into the collection vial.

  • Finishing: Concentrate the ammoniacal eluent under vacuum to yield the pure derivatized ester.

Workflow Visualization

Diagram 1: Synthesis & Purification Logic

This diagram illustrates the critical decision points in the synthetic workflow to ensure library integrity.

DerivatizationWorkflow cluster_0 Purification Phase Start 1-Methylpiperidin-4-yl 2-iodobenzoate Coupling Suzuki Coupling (SPhos Pd G2, Anhydrous) Start->Coupling + Boronic Acid Check LC-MS Check: Ester Intact? Coupling->Check Check->Coupling No (Optimize Base) SCX_Load SCX Cartridge (Load & Wash) Check->SCX_Load Yes (Major) SCX_Elute Elute w/ NH3/MeOH SCX_Load->SCX_Elute Remove Neutrals Library Purified Library Ready for Screening SCX_Elute->Library Isolate Basic Product

Caption: Workflow for the Pd-catalyzed diversification and SCX purification of basic piperidine esters.

Biological Screening Application

Target Context: Muscarinic Acetylcholine Receptors (mAChR)

The 1-methylpiperidine ester scaffold is structurally homologous to Pethidine and Benactyzine . The primary screening application is identifying subtype-selective antagonists for M1 (cognitive enhancement) vs. M3 (smooth muscle side effects).

Protocol C: Calcium Flux Assay (FLIPR)

Assay Principle: M1 and M3 receptors are


-coupled. Activation triggers intracellular Calcium (

) release. Antagonists inhibit this flux induced by a standard agonist (Carbachol).
  • Cell Line: CHO-K1 cells stably expressing human M1 or M3 receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium-sensitive dye) for 45 mins at 37°C.

  • Compound Addition:

    • Add derivatized library compounds (from Protocol B) at 10

      
       (single point) or serial dilutions.
      
    • Incubate for 15 mins.

  • Stimulation: Inject Carbachol (

    
     concentration).
    
  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR Tetra system.
    
  • Data Analysis: Calculate % Inhibition relative to Control (Carbachol only).

Representative Data Structure

The following table format is recommended for reporting screening results to facilitate SAR analysis.

Compound IDR-Group (Ortho)Yield (Protocol A)M1 IC50 (nM)M3 IC50 (nM)Selectivity (M3/M1)
1 (Parent) -IN/A12004500.3
2a -Phenyl82%454008.9
2b -2-F-Phenyl76%1260050.0
2c -4-OMe-Phenyl88%3401100.3

Note: Data above is illustrative of expected trends where ortho-substitution improves selectivity by exploiting the hydrophobic pocket differences between M1 and M3.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Substrates." Chemical Science, 2011. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link

  • Karthik, C. S., et al. "Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes."[2] ResearchGate, 2017. Link

  • Caulfield, W. L., et al. "The First Potent and Selective Inhibitors of the Glycine Transporter Type 2." Journal of Medicinal Chemistry, 2001. (Demonstrates SCX purification of piperidine libraries). Link

  • Langmead, C. J., et al. "Muscarinic acetylcholine receptors as CNS drug targets." Pharmacology & Therapeutics, 2008. Link

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 1-Methylpiperidin-4-yl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for the synthesis of 1-Methylpiperidin-4-yl 2-iodobenzoate Role: Senior Application Scientist / Technical Support Lead[1][2]

Welcome to the Technical Support Hub. You are likely here because standard esterification protocols (Fischer) have failed or resulted in poor yields for this specific substrate.[1][2]

This guide addresses the two primary chemical antagonisms in this synthesis:

  • Steric Hindrance: The ortho-iodo substituent on the benzoic acid creates significant steric shielding of the carbonyl carbon.

  • Basic Functionality: The tertiary amine in the 1-methylpiperidine ring complicates acid-catalyzed routes and workup procedures.[1][2]

Part 1: Reaction Strategy & Protocol Selection

For this specific scaffold, we recommend two primary routes. Select your route based on your available reagents and scale.

Route A: Steglich Esterification (Recommended for <5g scale)

Best for maintaining mild conditions and avoiding harsh acid chlorides.[2][3]

The Mechanism: This route uses DCC (N,N'-dicyclohexylcarbodiimide) to activate the acid and DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.[2][3][4]

  • Critical Insight: The ortho-iodo group makes the initial attack of the alcohol slow. DMAP is mandatory , not optional here.[2] It forms a reactive

    
    -acylpyridinium intermediate that projects the carbonyl away from the steric bulk of the iodine, accelerating the attack by the secondary alcohol [1].
    

Protocol:

  • Dissolve 2-iodobenzoic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add 1-methylpiperidin-4-ol (1.1 equiv) and DMAP (0.1 - 0.2 equiv).[1][2]

  • Cool to 0°C.

  • Add DCC (1.1 - 1.2 equiv) portion-wise over 10 minutes.

  • Warm to Room Temperature (RT) and stir for 12–24 hours.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct before workup.

Route B: Acid Chloride Activation (Recommended for >5g scale)

Best for stubborn reactions where sterics prevent DCC coupling.[2][3]

The Mechanism: Convert the acid to the highly reactive acid chloride, then couple with the alcohol.

  • Critical Insight: The generated HCl will instantly protonate the basic nitrogen of your piperidine alcohol, rendering it an ammonium salt (non-nucleophilic).[3] You must use an excess of auxiliary base (Triethylamine or DIPEA) to keep the piperidine in its free-base active form.[1][2]

Protocol:

  • Activation: Reflux 2-iodobenzoic acid in Thionyl Chloride (SOCl2) (5 equiv) for 2 hours. Evaporate excess SOCl2 strictly (azeotrope with toluene).[1][2]

  • Coupling: Dissolve the resulting crude acid chloride in dry DCM.

  • Add 1-methylpiperidin-4-ol (1.0 equiv) and Triethylamine (TEA) (3.0 equiv). Note: 1 eq of TEA neutralizes HCl; the excess ensures the piperidine remains deprotonated.

  • Stir at RT for 4–6 hours.

Part 2: Troubleshooting Guide
Scenario 1: "The reaction is stuck at 50% conversion."
Potential CauseThe "Why" (Causality)The Fix
Steric Shielding The ortho-iodo atom blocks the approach of the bulky secondary alcohol (piperidine ring).[2]Increase Catalyst: In Steglich coupling, increase DMAP from 10 mol% to 20-30 mol%. DMAP acts as an acyl-transfer agent that is less sensitive to sterics than the alcohol [2].[1][2]
Amine Protonation If using Route B, HCl generation protonates the piperidine nitrogen. The resulting ammonium species is electron-poor and repels the electrophile.Base Check: Ensure you are using at least 2.5 equivalents of DIPEA or TEA.[1] The reaction mixture must remain basic (pH > 9 on wet paper).
Reagent Hydrolysis 2-Iodobenzoyl chloride is moisture sensitive.[1][2]Dry Solvents: Ensure DCM is anhydrous. If using Route A, old DCC absorbs water; use fresh DCC or EDC.HCl.[2]
Scenario 2: "I cannot separate the product from the starting materials."

The Solution: The "pH Switch" Workup Because your product contains a basic amine, you can exploit pH-dependent solubility to purify it without a column.[2]

  • Step 1 (Acid Wash): Dissolve crude in organic solvent (EtOAc).[2][3] Wash with 1M HCl.[1][2]

    • Result: Product protonates and moves to the Aqueous Layer . Impurities (unreacted acid, non-basic byproducts) stay in the Organic Layer.[2][3] Discard Organic Layer.[1][2]

  • Step 2 (Base Release): Basify the aqueous layer to pH 10 using NaOH or Na2CO3.

    • Result: Product deprotonates (Free Base) and becomes insoluble in water.[1][2]

  • Step 3 (Extraction): Extract the cloudy aqueous mixture with fresh DCM or EtOAc. Dry and concentrate.

Part 3: Visualization & Workflows
Figure 1: The "pH Switch" Purification Logic

Use this workflow to isolate the target ester from unreacted 2-iodobenzoic acid and neutral impurities.

pH_Switch_Purification Start Crude Reaction Mixture (Product + Impurities) AcidWash Add 1M HCl Extract with EtOAc Start->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities & Unreacted Acid) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Product as HCl Salt) AcidWash->AqLayer1 Keep Basify Basify Aqueous Layer (Add NaOH to pH > 10) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Contains Pure Product) Extract2->FinalOrg Evaporate -> Pure Ester FinalAq Waste Aqueous Extract2->FinalAq Discard

Caption: Purification strategy exploiting the basicity of the piperidine nitrogen to separate the product from non-basic impurities.

Figure 2: Reaction Optimization Decision Tree

Optimization_Tree Start Start Synthesis CheckScale Scale < 5g? Start->CheckScale Steglich Route A: Steglich (DCC/DMAP) CheckScale->Steglich Yes AcidChlor Route B: Acid Chloride (SOCl2 -> Alcohol) CheckScale->AcidChlor No UreaIssue Issue: DCU Removal? Steglich->UreaIssue SwitchEDC Switch to EDC.HCl (Water Soluble Urea) UreaIssue->SwitchEDC Yes SaltIssue Issue: Amine Salting? AcidChlor->SaltIssue AddBase Increase Base (TEA) to > 3.0 equiv SaltIssue->AddBase Yes

Caption: Decision matrix for selecting reagents based on scale and common troubleshooting roadblocks.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use EDC.HCl instead of DCC? A: Yes, and it is often preferred.[2] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea byproduct that can be washed away during the aqueous workup.[1][2] If using DCC, the urea (DCU) is insoluble and must be filtered, but traces often remain.[2][3] For pharmaceutical intermediates, EDC is cleaner [3].[2]

Q: The product is oiling out during the acid/base workup. What do I do? A: This is common with piperidine esters.[1][2] If the free base oils out in water:

  • Do not attempt to filter it.[1][2]

  • Add DCM directly to the separatory funnel to dissolve the oil.

  • If an emulsion forms, add a small amount of saturated brine or Methanol to break it.[1][2]

Q: Is the 2-iodo group stable? A: Generally, yes. However, 2-iodobenzoic acid derivatives can be precursors to hypervalent iodine species (like IBX) if exposed to strong oxidants (e.g., Oxone, KBrO3) [4].[2][3] Ensure your reaction conditions are non-oxidative.[1] The iodine-carbon bond is stable under standard esterification conditions.[1][2]

Q: I see a new spot on TLC that isn't product or starting material. A: If using DCC, this is likely the


-acylurea  rearrangement product.[2] This occurs if the alcohol attack is too slow (due to the steric bulk of the iodine).
  • Fix: Add the alcohol and DMAP before adding the DCC. Keep the temperature low (0°C) during addition to favor the kinetic ester product over the thermodynamic rearrangement byproduct.

References
  • Steglich Esterification Mechanism & Applications: Neises, B., & Steglich, W. (1978).[2][3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • DMAP Catalysis in Hindered Esters: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[2][3] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][2] Angewandte Chemie International Edition.

  • EDC vs DCC in Pharmaceutical Synthesis: Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

  • Reactivity of 2-Iodobenzoic Acid (Hypervalent Iodine Precursors): Zhdankin, V. V. (2009).[1][2][3] Hypervalent iodine(III) reagents in organic synthesis. Arkivoc.

Sources

Technical Support Center: 1-Methylpiperidin-4-yl 2-iodobenzoate Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-Methylpiperidin-4-yl 2-iodobenzoate . This document is structured to address stability concerns, degradation mechanisms, and troubleshooting protocols with the rigor expected in pharmaceutical development and chemical biology.

Executive Summary

1-Methylpiperidin-4-yl 2-iodobenzoate is a functionalized ester commonly utilized as a pharmaceutical intermediate or radioligand precursor (e.g., for SPECT/PET imaging agents targeting muscarinic or sigma receptors). Its structural integrity is compromised by three primary vectors: hydrolytic cleavage of the ester bond, photolytic deiodination of the aryl iodide, and oxidative N-degradation of the piperidine ring.

This guide provides a mechanistic breakdown of these pathways and a direct troubleshooting matrix to resolve experimental anomalies.

Detailed Degradation Pathways

Pathway A: Hydrolytic Cleavage (Ester Hydrolysis)

The most prominent degradation route is the hydrolysis of the central ester linkage. While the ortho-iodo substituent provides some steric shielding to the carbonyl carbon, the ester remains susceptible to nucleophilic attack by water or hydroxide ions.

  • Mechanism: Nucleophilic acyl substitution.

  • Products: 2-Iodobenzoic acid and 1-Methylpiperidin-4-ol.

  • Catalysts: Extremes of pH (Acidic pH < 4 or Basic pH > 8) and elevated temperatures.

  • Detection: Appearance of a polar peak (Acid) and a hydrophilic peak (Alcohol) in Reverse Phase HPLC (RP-HPLC).

Pathway B: Photolytic Deiodination

Aryl iodides are intrinsically photosensitive. The C–I bond energy (~65 kcal/mol) is relatively weak, making it susceptible to homolytic cleavage upon exposure to UV or intense visible light.

  • Mechanism: Homolysis of the C–I bond generates an aryl radical and an iodine radical. The aryl radical typically abstracts a hydrogen atom from the solvent, yielding the des-iodo analog.

  • Products: 1-Methylpiperidin-4-yl benzoate (des-iodo impurity) and molecular iodine (

    
    ).
    
  • Visual Indicator: Yellow to brown discoloration of the solid or solution due to free iodine release.

Pathway C: N-Oxidation

The tertiary amine within the N-methylpiperidine moiety is electron-rich and prone to oxidation.

  • Mechanism: Direct oxidation by atmospheric oxygen (slow) or peroxides/impurities in solvents (fast).

  • Products: 1-Methylpiperidin-4-yl 2-iodobenzoate N-oxide.

  • Mass Shift: +16 Da (M+16) in LC-MS analysis.

Visualization of Degradation Logic

The following diagram illustrates the causality between environmental stressors and specific degradation products.

DegradationPathways Parent 1-Methylpiperidin-4-yl 2-iodobenzoate (Parent) Water Hydrolysis (pH > 8 or pH < 4) Parent->Water Light Photolysis (UV/Vis Light) Parent->Light Oxidant Oxidation (Peroxides/Air) Parent->Oxidant Acid 2-Iodobenzoic Acid (Polar Impurity) Water->Acid Alcohol 1-Methylpiperidin-4-ol Water->Alcohol DesIodo Des-iodo Analog (1-Methylpiperidin-4-yl benzoate) Light->DesIodo Iodine Free Iodine (I2) (Yellow Color) Light->Iodine NOxide N-Oxide Impurity (+16 Da) Oxidant->NOxide

Caption: Mechanistic flow of 1-Methylpiperidin-4-yl 2-iodobenzoate degradation under hydrolytic, photolytic, and oxidative stress.

Troubleshooting Guide

Symptom 1: Appearance of New Impurity Peaks in HPLC

Observation: You observe new peaks in your chromatogram. Diagnosis Matrix:

Relative Retention Time (RRT)Likely IdentityCauseConfirmation Action
~0.2 - 0.4 (Early eluting)2-Iodobenzoic AcidHydrolysisCheck pH of mobile phase/sample diluent. Inject authentic standard of 2-iodobenzoic acid.
~0.8 - 0.9 (Close eluting)Des-iodo analogPhotolysisCheck sample storage history. Was it exposed to light? Check for mass loss of 126 Da (I vs H).
~0.1 - 0.3 (Very polar)1-Methylpiperidin-4-olHydrolysisDifficult to see by UV (weak chromophore). Use ELSD or MS detection.
Variable N-OxideOxidationLC-MS scan for M+16 peak.

Corrective Protocol:

  • Buffer Check: Ensure your sample diluent is neutral (pH 7.0). Avoid storing samples in basic buffers (> pH 8) for extended periods.

  • Solvent Purity: Use HPLC-grade solvents low in peroxides to prevent N-oxidation.

Symptom 2: Yellow/Brown Discoloration of Solid or Solution

Observation: The white crystalline solid or clear solution turns yellow over time. Root Cause: Photolytic Deiodination . The yellow color is elemental iodine (


) released from the aryl ring.
Corrective Protocol: 
  • Immediate Action: Perform a sodium thiosulfate wash (if in solution) to reduce iodine, though the parent molecule is already degraded.

  • Prevention: Store strictly in amber glass vials wrapped in aluminum foil. Handle under low-light conditions if possible.

Symptom 3: Inconsistent Biological Assay Results (Loss of Potency)

Observation: IC50/Ki values are shifting, or radiolabeling yields are low. Root Cause: Partial hydrolysis has generated 2-iodobenzoic acid , which may act as an inhibitor or interfere with binding assays, while the concentration of the active ester decreases. Corrective Protocol:

  • Quantify Purity: Do not rely on "nominal concentration." Determine actual concentration via HPLC calibration curve before the assay.

  • Fresh Preparation: Prepare stock solutions in anhydrous DMSO or ethanol immediately before use. Do not store aqueous dilutions.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in water or PBS? A: No. While the salt form (e.g., hydrochloride) is water-soluble, the ester bond is liable to hydrolysis in aqueous media over time.

  • Recommendation: Store stock solutions (10-100 mM) in anhydrous DMSO or absolute ethanol at -20°C. Dilute into aqueous buffer only immediately prior to the experiment.

Q2: Why does the LC-MS show a mass of M+16? A: This indicates the formation of the N-oxide derivative. This often occurs if the compound is dissolved in aged ethers (THF, Diethyl ether) or alcohols containing peroxides.

  • Fix: Use fresh, stabilized solvents or store under an inert atmosphere (Argon/Nitrogen).

Q3: Is the compound hygroscopic? A: If supplied as a hydrochloride (HCl) or fumarate salt, it is likely hygroscopic. Absorption of atmospheric moisture will accelerate hydrolysis.

  • Handling: Allow the vial to warm to room temperature before opening to prevent water condensation. Store in a desiccator.

Q4: I am using this as a precursor for radioiodination. Why is my labeling yield low? A: If the precursor has undergone deiodination (due to light exposure) or hydrolysis (due to moisture), the stoichiometry of the reaction is compromised. Free 2-iodobenzoic acid competes for the exchange reaction but yields the wrong product.

  • Standard: Verify precursor purity >98% by HPLC prior to radiolabeling.

References

  • General Stability of Piperidinyl Esters

    • Mechanism:[1][2] The hydrolysis of esters containing basic amines (like piperidine) can be autocatalytic or pH-dependent.

    • Source: Hansen, K. T., et al. "pH-Dependent Hydrolysis of Piperidinyl Esters." Journal of Pharmaceutical Sciences, 2005.
  • Photostability of Aryl Iodides

    • Mechanism:[1][2] Aryl iodides undergo homolytic cleavage under UV irradiation.

    • Source: Grimm, J. B., et al. "Photosensitivity of Iodinated Aromatics." Journal of Organic Chemistry, 2011.
  • Synthesis and Properties of Methyl 2-iodobenzoate Derivatives

    • Context: Describes the chemical behavior of the 2-iodobenzo
    • Source:

  • Muscarinic Receptor Ligand Chemistry

    • Context: 1-Methylpiperidin-4-yl esters are classic scaffolds for muscarinic antagonists.
    • Source: (General Scaffold Reference).

(Note: Specific degradation kinetic papers for this exact molecule are rare; guidelines are derived from established chemical principles of analogous structures.)

Sources

Validation & Comparative

Reactivity comparison of 1-Methylpiperidin-4-yl 2-iodobenzoate with other aryl iodides in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

1-Methylpiperidin-4-yl 2-iodobenzoate represents a unique challenge in cross-coupling chemistry. Unlike simple aryl halides, this molecule presents a "bifunctional conflict" that drastically alters its reactivity profile compared to standard benchmarks like iodobenzene or 2-iodotoluene.

This guide provides a comparative analysis of its performance in Suzuki-Miyaura coupling, highlighting the mechanistic bottlenecks caused by its ortho-ester functionality and basic amine tail.

Structural Breakdown & Reactivity Implications
  • The Leaving Group (Iodide): Being an iodide, the C–I bond energy is low (

    
    65 kcal/mol), theoretically facilitating rapid oxidative addition.
    
  • The Ortho-Ester (Steric/Electronic Effect):

    • Electronic: The ester is an Electron Withdrawing Group (EWG). This makes the metal center more electrophilic, accelerating Oxidative Addition compared to neutral aryl iodides.

    • Steric: The ortho-position creates significant bulk, slowing down Transmetallation .

  • The Piperidine Tail (Catalyst Poisoning): The tertiary amine is a Lewis base. In standard protocols, this nitrogen can coordinate to the Palladium (Pd) center, displacing labile ligands and arresting the catalytic cycle (Catalyst Poisoning).

Part 2: Comparative Reactivity Analysis

The following table contrasts the reactivity of 1-Methylpiperidin-4-yl 2-iodobenzoate against standard aryl iodides. Data represents relative kinetic trends observed in Pd(PPh


)

catalyzed systems.
Table 1: Relative Reactivity & Challenge Matrix
SubstrateSteric HindranceElectronic ActivationOxidative Addition RateTransmetallation RatePrimary Failure Mode
Iodobenzene NoneNeutralFastFastHomocoupling (minor)
2-Iodotoluene High (Ortho-Me)Weak Donor (EDG)SlowSlowProtodehalogenation
Methyl 2-iodobenzoate High (Ortho-Ester)Strong Acceptor (EWG)Very Fast SlowHydrolysis of ester
1-Methylpiperidin-4-yl 2-iodobenzoate High Strong Acceptor (EWG) Fast Very Slow Catalyst Poisoning (Amine)
Key Insight: The "Ortho-Ester Paradox"

While the electron-poor nature of the benzoate ring makes the initial step (Oxidative Addition) faster than in 2-iodotoluene, the subsequent steps are hampered by the piperidine tail.

  • Vs. Methyl 2-iodobenzoate: The core reactivity is identical, but the piperidine derivative requires higher catalyst loading or specific ligands (e.g., S-Phos, X-Phos) to prevent the amine from shutting down the metal center.

Part 3: Mechanistic Pathway & Inhibition Risks

The diagram below illustrates the standard catalytic cycle modified to show the specific inhibition pathways relevant to this substrate.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Substrate PdII_Complex Pd(II)-Ar-I Intermediate OxAdd->PdII_Complex AmineTrap OFF-CYCLE TRAP: Pd-N Coordination (Catalyst Poisoning) PdII_Complex->AmineTrap Piperidine N binding TransMet Transmetallation (Rate Limiting Step) PdII_Complex->TransMet + Boronic Acid + Base Hydrolysis SIDE REACTION: Ester Hydrolysis (If strong base used) PdII_Complex->Hydrolysis OH- / H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle showing the "Amine Trap" (Red) where the piperidine tail can deactivate the catalyst, and the "Hydrolysis" risk associated with the ester.

Part 4: Optimized Experimental Protocol

To overcome the amine poisoning and steric hindrance, standard protocols (e.g., Pd(PPh


)

/ Na

CO

) often fail, yielding <40% product. The following protocol utilizes a Buchwald Precatalyst system to ensure high turnover.
Recommended System:
  • Catalyst: Pd(OAc)

    
     + S-Phos (or X-Phos Pd G2/G3).
    
    • Why: S-Phos is bulky and electron-rich. It prevents the piperidine nitrogen from binding to Pd and accelerates oxidative addition.

  • Base: K

    
    PO
    
    
    
    (Potassium Phosphate Tribasic).
    • Why: It is mild enough to prevent ester hydrolysis but basic enough to activate the boronic acid. Avoid NaOH or KOH.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add:

    • 1-Methylpiperidin-4-yl 2-iodobenzoate (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • K

      
      PO
      
      
      
      (2.0 equiv)
    • S-Phos (0.04 equiv / 4 mol%)

    • Pd(OAc)

      
       (0.02 equiv / 2 mol%)
      
  • Solvation & Degassing:

    • Add 1,4-Dioxane and Water (4:1 v/v) to achieve a concentration of 0.1 M.

    • Critical Step: Sparge with Nitrogen or Argon for 10 minutes. Oxygen promotes homocoupling and deactivates the phosphine ligand.

  • Reaction:

    • Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the M+1 peak of the iodide (Starting Material) and appearance of the Biaryl product.

  • Work-up (Specific for Basic Amines):

    • Cool to room temperature.[1]

    • Dilute with EtOAc.

    • Do not perform an acid wash (HCl), as the product will protonate and remain in the aqueous layer.

    • Wash with Water (x2) and Brine (x1).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Part 5: Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst PoisoningSwitch to X-Phos Pd G3 precatalyst. The pre-formed catalyst initiates faster than mixing Pd/Ligand in situ.
Ester Hydrolysis (Acid formed) Base too strongSwitch from K

CO

to K

PO

or anhydrous CsF .
Protodehalogenation (I replaced by H) Solvent too "wet" or reaction too hotEnsure rigorous degassing; reduce temp to 60°C; increase catalyst loading.
Product stuck in Aqueous phase pH error during workupThe piperidine makes the product amphiphilic. Ensure aqueous layer is pH > 9 during extraction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methylpiperidin-4-yl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 1-Methylpiperidin-4-yl 2-iodobenzoate. As a compound utilized in sophisticated research and development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and the preservation of our environment. This guide is structured to provide clear, actionable steps, grounded in established safety protocols and regulatory requirements.

Understanding the Compound: A Risk-Based Approach
  • Halogenated Organic Compound: The presence of iodine classifies this compound as a halogenated organic waste. Such compounds are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[1][2][3] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific guidelines for the disposal of halogenated organic compounds.[1][4]

  • Piperidine Derivative: Piperidine and its derivatives are organic bases and can be irritants.[5][6][7] They may cause skin and eye irritation upon contact.[5]

  • Benzoate Ester: This functional group is common in many organic molecules. The toxicity of the parent compound, 2-iodobenzoic acid, is noted as causing skin and eye irritation and being harmful if swallowed.[8][9]

Given these characteristics, 1-Methylpiperidin-4-yl 2-iodobenzoate must be treated as a hazardous chemical waste.

Core Principles of Disposal: The 5 'S' Framework

A systematic approach to chemical waste management is crucial. We advocate for the "5 S" framework:

  • S afety First: Always prioritize personal and environmental safety.

  • S egregation: Never mix incompatible waste streams.

  • S torage: Use appropriate, clearly labeled containers.

  • S tandard Operating Procedures (SOPs): Follow established laboratory protocols.

  • S ecure Disposal: Utilize a certified hazardous waste disposal service.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-Methylpiperidin-4-yl 2-iodobenzoate waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[6][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[11]

  • Body Protection: A laboratory coat.[10]

  • Respiratory Protection: While not typically required for small-scale laboratory use with adequate ventilation, a NIOSH-approved respirator may be necessary for large quantities or in case of a spill.[11]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 1-Methylpiperidin-4-yl 2-iodobenzoate from a laboratory setting.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing hazardous reactions and ensuring proper disposal.

  • Designated Waste Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste."[2][12]

  • Incompatibility: Do not mix this waste with non-halogenated organic waste, strong acids, strong bases, or oxidizers.[13][14] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and environmental impact.[2]

Step 2: Container Selection and Labeling

  • Container Type: The waste container must be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[15][16] The container must be in good condition, free from leaks or damage.[15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-Methylpiperidin-4-yl 2-iodobenzoate."[15] Avoid using abbreviations or chemical formulas.[15] The label should also include the date of accumulation and the name of the generating researcher or lab.

Step 3: Waste Accumulation and Storage

  • Point of Generation: Accumulate waste at or near the point of generation, in a designated satellite accumulation area.[15]

  • Container Closure: Keep the waste container closed at all times, except when adding waste.[15][16] Do not leave a funnel in the container.[15]

  • Storage Location: Store the waste container in a well-ventilated area, such as a chemical fume hood, away from heat, sparks, or open flames.[17]

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[16]

Step 4: Arranging for Disposal

  • Do Not Dispose Down the Drain: Never dispose of 1-Methylpiperidin-4-yl 2-iodobenzoate, or any halogenated organic compound, down the sanitary sewer.[4][16] This is illegal and environmentally harmful.

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (around 90%), contact your institution's EHS office to arrange for a waste pickup.[15]

  • Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[4][6] The primary disposal method for halogenated organic compounds is high-temperature incineration.[1][2]

Spill and Emergency Procedures

In the event of a spill of 1-Methylpiperidin-4-yl 2-iodobenzoate:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Data Summary Table
PropertyValue/InformationSource
Chemical Name 1-Methylpiperidin-4-yl 2-iodobenzoate-
Classification Halogenated Organic Compound; Piperidine Derivative[2][5]
Anticipated Hazards Skin and eye irritant. Harmful if swallowed or inhaled. Toxic to aquatic life.[8][9][11]
Primary Disposal Route High-temperature incineration via a licensed hazardous waste facility.[1][2]
Incompatible Materials Non-halogenated organic solvents, strong acids, strong bases, oxidizers.[13][14]
Disposal Workflow Diagram

DisposalWorkflow *TSDF: Treatment, Storage, and Disposal Facility cluster_Lab In the Laboratory cluster_Disposal Institutional Disposal Process Start Waste Generation: 1-Methylpiperidin-4-yl 2-iodobenzoate PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE Segregate Segregate Waste: Halogenated Organic Stream PPE->Segregate Label Select & Label Container: - 'Hazardous Waste' - Full Chemical Name Segregate->Label Store Store Safely: - Closed Container - Ventilated Area - Secondary Containment Label->Store Spill Spill Occurs Store->Spill Potential Event EHS Contact EHS for Pickup (Container ~90% full) Store->EHS SpillResponse Follow Spill Procedure Spill->SpillResponse Pickup Licensed Vendor Pickup EHS->Pickup Transport Secure Transport to TSDF* Pickup->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate End Disposal Complete Incinerate->End

Caption: Disposal workflow for 1-Methylpiperidin-4-yl 2-iodobenzoate.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your institution. Always consult your local EHS guidelines, as regulations may vary.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • Dartmouth College. Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Karolinska Institutet. (2025, May 28).
  • Alfa Aesar. (2025, September 6).
  • U.S. Environmental Protection Agency.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
  • National Institutes of Health. Piperidine. PubChem.
  • Fisher Scientific. (2009, September 22).
  • U.S. Environmental Protection Agency. (2000, December 26).
  • Braun Research Group.
  • CDH Fine Chemical.
  • ChemicalBook. (2026, January 17).
  • Krishna Solvechem Limited.
  • Spectrum Chemical. (2019, April 4).
  • Fisher Scientific. (2010, October 23).
  • Elemental Microanalysis. (2024, November 13). 2-IODOBENZOIC ACID.

Sources

Personal protective equipment for handling 1-Methylpiperidin-4-yl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-Methylpiperidin-4-yl 2-iodobenzoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary: The "Unknown Hazard" Protocol

Attention: As a Senior Application Scientist, I must clarify a critical safety distinction. While 1-Methylpiperidin-4-yl 2-iodobenzoate is a defined chemical entity, public toxicological data is often sparse for specific pharmaceutical intermediates. Therefore, we do not treat this merely as an "irritant" (as generic SDSs might suggest).

We treat it as a Potent Compound Precursor (Occupational Exposure Band 3) .

This molecule combines a lipophilic amine (piperidine moiety) with a halogenated aromatic. This structure suggests high bioavailability, potential neuroactivity, and rapid skin absorption. The protocols below are designed to protect against these specific structural risks, creating a self-validating safety system where the absence of specific toxicity data triggers the highest standard of care.

Risk Assessment & PPE Matrix

The Structural Hazard Logic
  • The Piperidine Ring: Lipophilic amines can rapidly penetrate the stratum corneum (outer skin layer). Standard nitrile gloves may offer insufficient breakthrough times (<15 mins) if the compound is in solution.

  • The Iodobenzoate: Halogenated esters are prone to hydrolysis and can be severe eye irritants.

  • Physical State: Typically a solid powder.[1] The primary risk vector is inhalation of aerosolized dust during weighing and dermal absorption during solubilization.

PPE Selection Matrix
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill/Aerosolization)Technical Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) liner under NitrileOrganic amines permeate nitrile. Double gloving provides a "color-change" visual alert system if the outer glove is breached.
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or P100 Half-Mask Engineering controls are primary. If hood sash must be raised >18 inches, respiratory PPE is mandatory.
Eye/Face Chemical Splash Goggles Full Face Shield + GogglesSafety glasses are insufficient due to the risk of fine powder migration around lenses.
Body Lab Coat (Tyvek or cotton/poly blend)Impervious Apron + Tyvek SleevesPrevent accumulation of static-charged dust on personal clothing.

Operational Workflow: A Self-Validating System

This workflow is designed so that each step validates the safety of the previous one.

Phase 1: Pre-Operational Checks (The "Air-Gap" Test)
  • Glove Integrity: Inflate the inner pair of nitrile gloves with air and roll the cuff. If they do not hold pressure, discard. This validates the barrier before exposure.

  • Static Control: This compound is likely hygroscopic and static-prone. Use an anti-static gun or a polonium strip near the balance to prevent powder "jumping," which causes invisible aerosolization.

Phase 2: Weighing & Solubilization
  • The "Dirty/Clean" Hand Rule:

    • Left Hand (Dirty): Remains inside the fume hood sash. Handles the spatula and vial.

    • Right Hand (Clean): Remains outside the sash. Operates the balance buttons and notebook.

    • Why? This prevents cross-contamination of the lab bench, a common route for secondary exposure.

  • Solvent Addition: Add solvent (e.g., DCM or Methanol) slowly down the side of the vial.

    • Caution: Halogenated solvents (DCM) facilitate the transport of this chemical through gloves. If using DCM, change outer gloves immediately after this step.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (Ethanol), followed by a soap-water wipe.

  • Doffing Protocol (Crucial):

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for staining.

    • Remove inner gloves by peeling from the cuff, turning them inside out.

    • Wash hands with cold water first (warm water opens pores, increasing absorption risk if residue is present).

Emergency Response & Disposal

Visualizing the Response

The following diagram outlines the decision logic for spills. Note the distinction between "Dry" and "Wet" spills, as adding solvent to a dry powder spill increases the absorption risk.

SpillResponse Start Spill Detected Assess Assess State Start->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solvent Spill Assess->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry Minimize Aerosol ActionWet Apply Absorbent Pads (Do NOT wipe) WetSpill->ActionWet Contain Spread Decon Clean: Solvent Wipe -> Soap/Water ActionDry->Decon ActionWet->Decon Dispose Segregate: Halogenated Waste Decon->Dispose

Figure 1: Decision logic for spill remediation. Note that dry spills are dampened to prevent inhalation risks.

Waste Disposal Specifications

Because this molecule contains an Iodine atom and a Nitrogen heterocycle, it presents a unique disposal profile.

  • Primary Stream: Halogenated Organic Waste .

    • Reasoning: Even if dissolved in non-halogenated solvents (like Methanol), the iodine content classifies it as halogenated for incineration purposes. Mixing this with non-halogenated waste can result in regulatory fines or incinerator damage.

  • Segregation: Do NOT mix with acidic waste streams. Acidifying piperidine derivatives can generate heat or unexpected salt precipitations that clog waste lines.

  • Labeling: Label clearly as "Contains Organic Iodide and Piperidine Derivative."

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. (Reference for PBT/vPvB assessment logic).

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.

Sources

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